N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine
Brand Name: Vulcanchem
CAS No.: 172089-14-4
VCID: VC20936487
InChI: InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
SMILES: C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
Molecular Formula: C29H38N2O8
Molecular Weight: 542.6 g/mol

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine

CAS No.: 172089-14-4

Cat. No.: VC20936487

Molecular Formula: C29H38N2O8

Molecular Weight: 542.6 g/mol

* For research use only. Not for human or veterinary use.

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine - 172089-14-4

Specification

CAS No. 172089-14-4
Molecular Formula C29H38N2O8
Molecular Weight 542.6 g/mol
IUPAC Name 4-[3-[2-[2-[3-(9H-fluoren-9-ylmethoxycarbonylamino)propoxy]ethoxy]ethoxy]propylamino]-4-oxobutanoic acid
Standard InChI InChI=1S/C29H38N2O8/c32-27(11-12-28(33)34)30-13-5-15-36-17-19-38-20-18-37-16-6-14-31-29(35)39-21-26-24-9-3-1-7-22(24)23-8-2-4-10-25(23)26/h1-4,7-10,26H,5-6,11-21H2,(H,30,32)(H,31,35)(H,33,34)
Standard InChI Key VWGYNWSOHMVYGG-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O
Canonical SMILES C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCCOCCOCCOCCCNC(=O)CCC(=O)O

Introduction

Chemical Identity and Nomenclature

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine (CAS: 172089-14-4) is recognized by several synonyms in scientific literature and commercial catalogs . This compound is often referred to by various names that highlight its structural components or functional roles.

Common Synonyms

The compound is known by several systematic and commercial names:

SynonymReference
1-(9H-Fluoren-9-yl)-3,19-dioxo-2,8,11,14-tetraoxa-4,18-diazadocosan-22-oic acid
Fmoc-Ttds-OH
Fmoc-1-amino-4,7,10-trioxa-13-tridecanamine succinimic acid
N-(Fmoc-13-amino-4,7,10-trioxa-13-tridecayl)-succinamic acid
17-Oxo-6,9,12-trioxa-2,16-diazaeicosanedioic acid 1-(9H-fluoren-9-ylmethyl)ester
[N1-(9-Fluorenylmethoxycarbonyl)]-1,13-diamino-4,7,10-trioxatridecan-succinamic acid

Identification Numbers

For database and regulatory purposes, the compound is identified by several numerical designations:

IdentifierValue
CAS Number172089-14-4
MDL NumberMFCD05663769
PubChem CID17040159
WGK Germany3
HS Code29242990

Structural Composition and Properties

Molecular Structure

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine consists of three key structural components that contribute to its functionality:

  • Fmoc (9-fluorenylmethoxycarbonyl) group: A base-labile protecting group for amines, enabling orthogonal deprotection strategies in solid-phase synthesis.

  • Succinyl linker: Provides a carboxylic acid moiety for conjugation via standard coupling reagents (e.g., HATU, EDCI).

  • 4,7,10-trioxa-1,13-tridecanediamine backbone: A 19-atom polyethylene glycol (PEG) spacer offering hydrophilicity, flexibility, and reduced steric hindrance.

Physical and Chemical Properties

The compound exhibits the following physicochemical characteristics:

PropertyValueSource
Molecular FormulaC29H38N2O8
Molecular Weight542.62 g/mol
Physical AppearanceLight yellow liquid or solidified mass; Colorless crystals
SolubilitySoluble in methanol or acetone
Density1.208±0.06 g/cm³ (Predicted)
Boiling Point792.0±60.0 °C (Predicted)
pKa4.74±0.10 (Predicted)

Chemical Reactivity and Synthesis

Deprotection Chemistry

One of the key reaction pathways involves the deprotection of the Fmoc group:

  • Reagents: 20-30% piperidine in DMF

  • Reaction conditions: Room temperature, 5-30 minutes

  • Outcome: Generates a free amine for subsequent conjugation (e.g., peptide chain elongation or PEGylation)
    In solid-phase peptide synthesis, Fmoc deprotection allows resin-bound peptides to react with activated carboxylic acids, facilitating sequential assembly of peptide chains.

Succinyl Carboxylic Acid Activation

The succinyl terminus undergoes activation for amide bond formation:

  • Common activating reagents: HATU/HBTU with DIPEA in DMF

  • Reaction mechanism: Forms an active ester intermediate, which readily reacts with nucleophilic amines

Applications in Scientific Research

N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine has diverse applications across multiple areas of biochemical and pharmaceutical research.

Drug Development

In medicinal chemistry, N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine aids in the design of drug candidates by:

  • Creating compounds with specific solubility profiles

  • Enhancing stability characteristics

  • Improving bioavailability of therapeutic agents

Bioconjugation

The compound plays a significant role in bioconjugation processes by:

  • Linking biomolecules such as proteins and antibodies to therapeutic agents

  • Improving targeted delivery systems, particularly in cancer therapy

  • Facilitating the creation of bioactive conjugates with tailored properties

PEGylation Applications

As a bifunctional cross-linker for PEGylation, the compound leverages the favorable characteristics of PEG polymers, including:

  • High water solubility

  • Enhanced mobility in solution

  • Low toxicity and immunogenicity profiles

  • Efficient clearance from biological systems
    This makes it valuable for the chemical modification of biologically active compounds such as peptides, antibody fragments, enzymes, or small molecules.

Polymer Chemistry

In polymer science, N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine contributes to:

  • Development of functionalized polymers

  • Creation of drug delivery systems

  • Synthesis of smart materials with application-specific properties

Analytical Chemistry

The compound is employed in analytical methods for:

  • Detection of biomolecules

  • Quantification of biological compounds

  • Investigation of complex biological systems

Stock Solution Preparation

Proper solution preparation is critical for research applications of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine. The following table provides guidelines for preparing stock solutions at different concentrations:

ConcentrationAmount of Compound
1 mg5 mg10 mg
1 mM1.8429 mL9.2146 mL18.4291 mL
5 mM0.3686 mL1.8429 mL3.6858 mL
10 mM0.1843 mL0.9215 mL1.8429 mL
Source:

Research Applications in Nanomaterials

Carbon Dots Research

Recent research has explored the use of 4,7,10-trioxa-1,13-tridecanediamine in the development of carbon dots (CDs) as non-toxic drug delivery platforms for cancer therapy:

  • The compound was used to access amine-coated CDs that can be further functionalized using succinic anhydride to generate acid-coated CDs

  • These different surface functionalities on the CDs were leveraged to allow conjugation to various biomolecules

  • In a model system, researchers studied the loading of doxorubicin (DOX) to both amine and acid-coated CDs via amide bond formation and non-covalent loading

  • Confocal imaging revealed different cell internalization patterns between free DOX (nucleus accumulation) and DOX-CD conjugates (cytoplasmic accumulation with slow nucleus delivery) This research demonstrates the utility of N-Fmoc-N'-succinyl-4,7,10-trioxa-1,13-tridecanediamine derivatives in developing sophisticated drug delivery systems with controlled release properties.

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